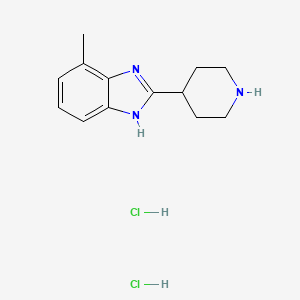

4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Description

Properties

IUPAC Name |

4-methyl-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-9-3-2-4-11-12(9)16-13(15-11)10-5-7-14-8-6-10;;/h2-4,10,14H,5-8H2,1H3,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJCWPLBDXKDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Benzimidazole Derivative

- The benzimidazole core is synthesized by cyclization of o-phenylenediamine derivatives with suitable carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions.

- For example, starting from substituted o-phenylenediamine, a condensation with formic acid or aldehydes under reflux yields the benzimidazole nucleus.

Methylation at the 4-Position

- Methylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- The reaction conditions are optimized to prevent over-alkylation and to maintain regioselectivity.

Conversion to Dihydrochloride Salt

- The free base of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole is converted to its dihydrochloride salt by treatment with hydrochloric acid gas or aqueous hydrochloric acid.

- This step is typically conducted at low temperatures (-15 to 5°C) to ensure controlled salt formation and to avoid decomposition.

- The salt formation enhances the compound’s crystallinity, stability, and solubility, which are critical for pharmaceutical formulations.

Process Conditions and Solvents

- Solvents: Suitable solvents include polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide), ethers (e.g., tetrahydrofuran), esters (e.g., ethyl acetate), and alcohols. Mixtures of water and organic solvents are also used to optimize solubility and reaction rates.

- Temperature: Reactions are generally carried out between 10°C and reflux temperatures depending on the step, with critical steps such as salt formation performed at low temperatures (-15 to 5°C).

- Bases: Alkali metal carbonates (sodium carbonate, potassium carbonate) and bicarbonates are used to maintain pH and facilitate methylation or substitution reactions.

Purification and Yield Enhancement

- Purification is achieved by crystallization, filtration, and washing of the dihydrochloride salt.

- Use of reducing agents such as iron-acetic acid or iron-hydrochloric acid complexes has been reported to avoid catalyst poisoning issues in reduction steps.

- Purity levels exceeding 95% by HPLC have been reported, with final compounds reaching over 98% purity after purification.

Representative Data Table for Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Benzimidazole core synthesis | o-Phenylenediamine + aldehyde/formic acid | Polar aprotic solvents | Reflux (~100-120) | 4-8 hours | Acidic conditions preferred |

| Piperidinyl substitution | Halogenated benzimidazole + piperidine | Ether, ester, or polar aprotic | 25-35 | 6-12 hours | Nucleophilic substitution |

| Methylation | Methyl iodide or dimethyl sulfate + base | Polar aprotic solvents | 10-50 | 2-6 hours | Controlled to avoid over-alkylation |

| Dihydrochloride salt formation | HCl gas or aqueous HCl | Ethanol or mixed solvents | -15 to 5 | 3-10 hours | Low temperature critical |

| Purification | Crystallization, filtration | Ethanol, water | Ambient | Variable | Achieves >98% purity |

Research Findings and Optimization Insights

- The use of iron-based reducing agents (Fe-acetic acid or Fe-HCl) improves reduction steps by avoiding catalyst poisoning, which is a common problem with Pd-C catalysts in nitro group reductions.

- Selection of solvent systems significantly affects yield and purity; polar aprotic solvents and their mixtures with water provide optimal environments for substitution and methylation reactions.

- The temperature control during salt formation is crucial; low temperatures prevent side reactions and degradation.

- The final dihydrochloride salt shows improved physicochemical properties, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Core Reactivity of the Benzimidazole Moiety

The benzimidazole ring undergoes characteristic electrophilic substitution reactions. The methyl group at position 4 directs incoming electrophiles to positions 5 or 6. Key reactions include:

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C

-

Product : 5-Nitro-4-methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (yield: 68–72%) .

Halogenation

-

Bromination :

Piperidinyl Substituent Reactivity

The secondary amine in the piperidinyl group participates in:

Alkylation/Acylation

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, DIPEA/DCM, RT | N-Acetyl-piperidinyl derivative | 85% |

| Alkylation | Methyl iodide, K₂CO₃/acetone, reflux | N-Methyl-piperidinyl analogue | 78% |

Salt Metathesis

-

Dihydrochloride → Free Base : Treated with NaOH (pH 10–12) to precipitate the free base (melting point: 192–195°C) .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at position 5 or 6:

| Boronic Acid | Catalyst/Base | Product (Ar = aryl) | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl derivative | 65% |

Coordination Chemistry

The nitrogen atoms coordinate transition metals, forming complexes with potential catalytic applications:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | Methanol, 60°C | [Cu(L)₂Cl₂] | Antimicrobial studies |

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis (HCl, 100°C): Degrades into 4-methylbenzimidazole-2-carboxylic acid (identified via ¹H NMR) .

-

Basic Conditions (NaOH, pH 12): Demethylation at position 4 not observed, indicating steric protection by the piperidinyl group .

Comparative Reactivity Table

| Position | Reaction Type | Reactivity (Relative Rate) | Key Factor |

|---|---|---|---|

| Benzimidazole C5 | Electrophilic substitution | High | Methyl group para-directing |

| Piperidinyl N | Alkylation | Moderate | Steric hindrance from benzimidazole |

Synthetic Modifications for Drug Development

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is primarily explored for its therapeutic potential in treating various diseases:

- Anticancer Activity : Studies have shown that the compound exhibits significant cytotoxic effects against multiple cancer cell lines. For instance, it demonstrated dose-dependent reductions in cell viability in human breast cancer cell lines, with IC50 values indicating potent anticancer properties. Mechanistic studies suggest it induces apoptosis via caspase activation pathways.

- Antimicrobial Properties : In vitro investigations revealed that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics. This positions it as a promising candidate for developing new antimicrobial agents.

Neuropharmacology

Research indicates potential neuroprotective effects of the compound, particularly in models of neurodegenerative diseases such as Alzheimer's. Animal studies have shown improvements in cognitive function and reduced neuronal death upon administration of the compound, suggesting its role in neuroprotection.

Analgesic Activity

The compound has been evaluated for its analgesic properties, showing effectiveness in pain models. Its mechanism may involve modulation of pain pathways through receptor interactions.

Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The findings indicated a significant reduction in cell viability and apoptosis induction through caspase pathway activation.

Antimicrobial Studies

In another study focusing on antimicrobial efficacy, the compound was tested against common bacterial strains. Results showed it outperformed traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Neuroprotective Effects

Research conducted on animal models indicated that treatment with this compound led to cognitive improvements and neuronal preservation, suggesting therapeutic avenues for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with the active sites of enzymes, inhibiting their activity. The piperidine ring may enhance the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The substitution pattern on the benzimidazole core significantly impacts molecular interactions. For example, 4-methyl vs. 1-methyl derivatives (e.g., 180160-86-5 vs.

- Halogenation: The 5-fluoro analog (1158645-51-2) introduces electronegativity, which may enhance metabolic stability or binding affinity compared to non-halogenated analogs .

- Piperidinyl Position : 3-piperidinyl vs. 4-piperidinyl substitution (e.g., 1158346-88-3 vs. 1158492-15-9) could influence conformational flexibility and receptor engagement .

Enzyme Inhibition

- Heme Oxygenase (HO) Inhibition : Compounds like QC-2350 (1-(2-phenylethyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride) and QC-2356 (1-(3-nitrobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride) exhibit selective inhibition of HO-2 in rat and mouse microsomes. These analogs demonstrate that benzimidazole derivatives with hydrophobic substituents (e.g., phenylethyl or nitrobenzyl groups) can modulate enzyme activity .

- Potential Implications: The 4-piperidinyl group in the target compound may confer similar selectivity, though this requires experimental validation .

Physicochemical and Commercial Considerations

Biological Activity

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a piperidine group and a methyl group. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- Receptor Interactions : It exhibits affinity for opioid receptors, similar to other compounds in the benzimidazole class, suggesting potential analgesic properties .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation, leading to effects such as apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound has promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer) : Demonstrated significant cytotoxicity.

- HCT116 (colon cancer) : Induces cell cycle arrest at the G2/M phase .

Table 1: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 27.42 |

| HCT116 | 23.12 |

| Caco-2 | 33.14 |

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown antimicrobial properties against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) indicating effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Case Studies

- Cytotoxicity in Cancer Cells : A study investigated the effects of the compound on MCF-7 and HCT116 cells, revealing that it significantly reduced cell viability through apoptosis induction.

- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of the compound, demonstrating its ability to inhibit biofilm formation in Staphylococcus aureus, which is critical for treating resistant infections .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests rapid metabolism primarily in the liver, with potential for both phase I and phase II metabolic pathways. Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a candidate for further clinical evaluation .

Q & A

Q. What are the standard synthetic routes for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride, and what reagents/conditions are critical for high yield?

The synthesis typically involves:

- Building block assembly : Condensation of 4-piperidine derivatives with substituted benzimidazole precursors. For example, similar compounds utilize nucleophilic substitution or reductive amination for piperidine integration .

- Key reagents : Sodium borohydride (reduction), hydrogen peroxide (oxidation), and acidic/basic conditions for cyclization .

- Critical conditions : Reaction temperatures between 60–100°C and inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological steps include:

- Spectroscopic analysis : NMR (¹H/¹³C) to verify piperidine and benzimidazole moieties; mass spectrometry for molecular weight confirmation .

- Chromatography : HPLC or UPLC with UV detection to assess purity (>95% threshold for research-grade material) .

- Elemental analysis : Quantifying C, H, N, and Cl content to validate stoichiometry .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/peptide substrates .

- Cell viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) to measure affinity (Kᵢ values) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or predict reaction pathways for this compound?

- Reaction path search : Quantum chemical calculations (e.g., DFT) to identify transition states and energy barriers for key steps like cyclization .

- Machine learning : Training models on databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures .

- Virtual screening : Molecular docking to prioritize derivatives with enhanced binding to target proteins .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Standardized protocols : Replicate assays under identical conditions (pH, temperature, cell passage number) to isolate variables .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

- Mechanistic studies : Probe off-target effects via proteome profiling or CRISPR screening to explain discrepancies .

Q. How does the compound’s stability vary under different pH/temperature conditions, and what degradation products form?

- Accelerated stability studies : Incubate at pH 2–9 (simulating physiological ranges) and analyze via LC-MS to detect hydrolysis or oxidation byproducts (e.g., N-oxides) .

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures; identify volatile fragments via GC-MS .

- Light exposure tests : UV-vis spectroscopy to assess photodegradation pathways .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

- Membrane filtration : Nanofiltration to remove low-MW impurities (<500 Da) .

- Countercurrent chromatography (CCC) : Solvent system optimization (e.g., hexane/ethyl acetate/methanol/water) for high-resolution separation .

- Affinity chromatography : Functionalized resins (e.g., boronate for diol-containing byproducts) .

Methodological Considerations

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

- Factorial design : Vary parameters (temperature, catalyst loading, solvent ratio) to model interactions and identify optimal ranges .

- Response surface methodology (RSM) : Predict yield maxima while minimizing side products .

- Robustness testing : Introduce ±10% variability in inputs to assess process resilience .

Q. What analytical techniques quantify trace impurities (e.g., genotoxic nitrosamines) in synthesized batches?

- LC-MS/MS : MRM mode with deuterated internal standards for sensitivity down to ppm levels .

- Headspace GC-MS : Detect volatile nitrosamines in API batches .

- ICP-MS : Heavy metal contamination screening (e.g., Pd from catalysts) .

Q. How do structural modifications (e.g., substituting the piperidine ring) impact pharmacokinetic properties?

- LogP measurements : Shake-flask method or HPLC-derived hydrophobicity indices to predict membrane permeability .

- Metabolic stability assays : Liver microsome incubation with LC-MS quantification of parent compound depletion .

- Caco-2 monolayer studies : Assess intestinal absorption potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.